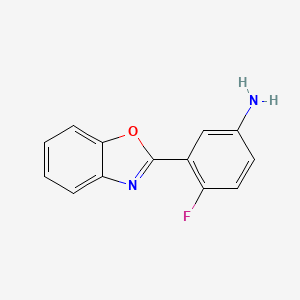![molecular formula C8H10ClNS B1273277 2-[(4-Chlorophenyl)thio]ethanamine CAS No. 36155-35-8](/img/structure/B1273277.png)
2-[(4-Chlorophenyl)thio]ethanamine
Overview
Description
“2-[(4-Chlorophenyl)thio]ethanamine” is a chemical compound with the molecular formula C8H10ClNS . It is also known by other names such as “2-[(4-CHLOROPHENYL)THIO]ETHANAMINE HYDROCHLORIDE” and “2-((4-Chlorophenyl)thio)ethanamine hydrochloride” among others .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)thio]ethanamine” can be represented by the InChI string:InChI=1S/C8H10ClNS.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H . The Canonical SMILES representation is C1=CC(=CC=C1SCCN)Cl.Cl . Physical And Chemical Properties Analysis
The molecular weight of “2-[(4-Chlorophenyl)thio]ethanamine” is 224.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 222.9989259 g/mol and the monoisotopic mass is also 222.9989259 g/mol . The topological polar surface area is 51.3 Ų . The heavy atom count is 12 .Scientific Research Applications
Proteomics Research
2-[(4-Chlorophenyl)thio]ethanamine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound, with a purity of ≥95%, serves as a biochemical agent that can help in identifying and quantifying proteins in a given sample, and in understanding their distribution, modifications, and interactions.
Biochemical Synthesis
In the field of biochemical synthesis, 2-[(4-Chlorophenyl)thio]ethanamine is employed in the synthesis of polymer-bound BOC substituted sulfamides . This application is crucial for creating specialized molecules that can be used in various biochemical assays and research.
Pharmacological Studies
This compound is also significant in pharmacology for research purposes . It can be used to develop new therapeutic agents by acting as a precursor or an intermediate in the synthesis of more complex compounds that have potential pharmacological activities.
Chemical Synthesis
2-[(4-Chlorophenyl)thio]ethanamine: plays a role in chemical synthesis as a building block for the creation of various chemical compounds . Its properties allow for its incorporation into different molecular structures, aiding in the development of new materials with desired chemical characteristics.
Materials Science
In materials science, this compound can contribute to the development of new materials with specific properties. It can be used to modify surface properties or to create new polymers with particular characteristics that are useful in a wide range of applications .
Analytical Chemistry
Lastly, in analytical chemistry, 2-[(4-Chlorophenyl)thio]ethanamine is used as a reference standard for pharmaceutical testing . High-quality reference standards are essential for ensuring accurate and reliable results in pharmaceutical analysis.
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBWTYKNMYIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383186 | |
| Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)thio]ethanamine | |
CAS RN |
36155-35-8 | |
| Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















